molecular formula C12H14N4O B2500576 N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439110-55-1

N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2500576
CAS RN: 439110-55-1
M. Wt: 230.271
InChI Key: AJPMXKTVAFSASM-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that features a 1,2,4-triazole ring, a common heterocyclic structure, linked to an acetamide moiety with a phenylethyl substitution. This structure is of interest due to the biological activities associated with 1,2,4-triazole derivatives, which include antimicrobial and insecticidal properties, as well as their potential use in agriculture as bactericides and fungicides .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of a triazole salt with an appropriate chloroacetamide or similar precursor. For instance, the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide was achieved by reacting 1,2,4-triazole potassium salt with 2-chloro-N-methylacetamide under optimal conditions, yielding an 87.5% product . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials to include the phenylethyl group.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as NMR, HRMS, and IR spectra. For example, novel 1,2,4-triazole derivatives were fully characterized in this manner, and the structure of one compound was further confirmed through single-crystal X-ray diffraction . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. The papers provided detail the functional group transformations of related compounds, which include the formation of enamines, enols, enol (thio)ethers, oximes, and hydrazones . These transformations allow for the development of a structure-activity relationship (SAR) and the expansion of the compound's potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of the triazole ring contributes to the compound's biological activity, as seen in the antimicrobial and insecticidal properties of these derivatives . The silylated derivatives of related acetamides have been synthesized and their structures investigated, which can provide insights into the reactivity and stability of the silicon-containing compounds . The dynamic stereochemistry of certain derivatives has also been studied using NMR spectroscopy, revealing information about the activation barriers for permutational isomerization .

Scientific Research Applications

Synthesis and Derivative Formation

  • N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, similar to N-(2-phenylethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, have been synthesized for further chemical exploration. For example, the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride yields derivatives that can be further reacted with various aromatic aldehydes (Panchal & Patel, 2011).

Antimicrobial and Anticancer Activities

  • Some derivatives of 1,2,4-triazole, including compounds similar to this compound, have been explored for their potential antimicrobial and anticancer activities. For instance, certain derivatives have shown promise in inhibiting the growth of pathogenic bacteria and fungi (Altıntop et al., 2011).

Antifungal and Antibacterial Properties

  • Research into 1,2,4-triazole derivatives has demonstrated notable antifungal and antibacterial properties. This suggests that this compound and its derivatives could potentially be useful in the development of new antimicrobial agents (Liao et al., 2017).

Green Chemistry Synthesis

  • The synthesis of N-(substituted phenyl)-2-(1H-1,2,3-triazol-1-yl)acetamides, similar to the compound of interest, has been achieved through environmentally friendly green chemistry approaches. This includes using water as a solvent and eco-friendly catalysts, which may be applicable in synthesizing this compound (Gondaliya & Kapadiya, 2021).

Cholinesterase Inhibition

  • Compounds with a triazole structure, akin to this compound, have been studied for their potential cholinesterase inhibitory activities. This research may provide insights into their applications in neurological conditions (Riaz et al., 2020).

properties

IUPAC Name

N-(2-phenylethyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(8-16-10-13-9-15-16)14-7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPMXKTVAFSASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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